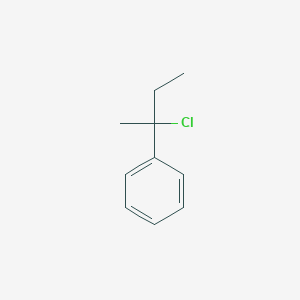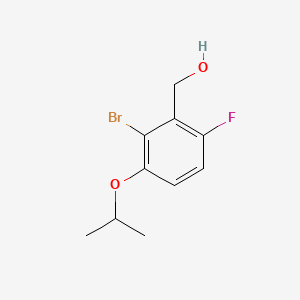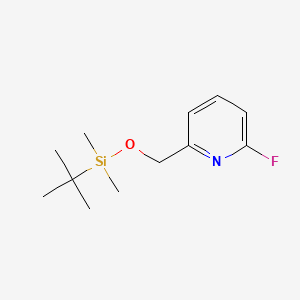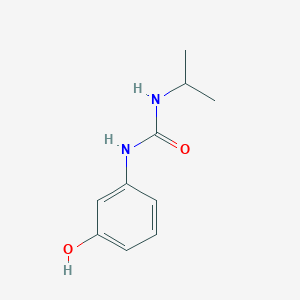
N-(3-Hydroxyphenyl)-N'-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyphenyl)-1-propan-2-yl-urea is a chemical compound characterized by the presence of a hydroxyphenyl group attached to a propan-2-yl-urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea typically involves the reaction of 3-hydroxybenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-1-propan-2-yl-urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)-1-propan-2-yl-urea.
Reduction: Formation of 3-(3-hydroxyphenyl)-1-propan-2-yl-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxyphenyl)-1-propan-2-yl-urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-1-propan-2-yl-urea: Similar structure but with the hydroxy group in the para position.
3-(3-Hydroxyphenyl)-1-propan-2-yl-amine: Lacks the urea moiety, leading to different chemical properties.
3-(3-Hydroxyphenyl)-3-hydroxypropionic acid: Contains a carboxylic acid group instead of the urea moiety.
Uniqueness
3-(3-Hydroxyphenyl)-1-propan-2-yl-urea is unique due to the presence of both the hydroxyphenyl and urea groups, which confer distinct chemical and biological properties
Properties
CAS No. |
70171-70-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-4-3-5-9(13)6-8/h3-7,13H,1-2H3,(H2,11,12,14) |
InChI Key |
SXEZWLWAPDIKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)




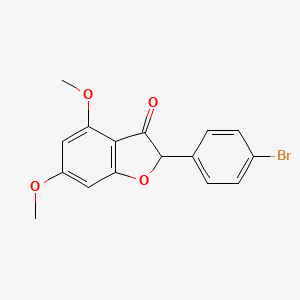
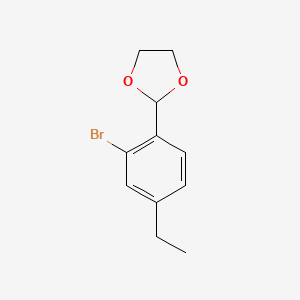
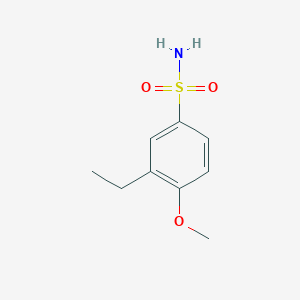
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
